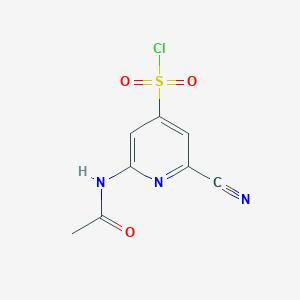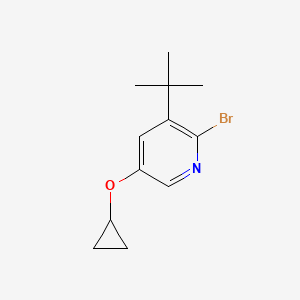
2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride is a chemical compound with a complex structure that includes an acetylamino group, a cyanopyridine ring, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the cyanopyridine ring, followed by the introduction of the acetylamino group and the sulfonyl chloride group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Hydrolysis: The sulfonyl chloride group can hydrolyze in the presence of water, forming sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while hydrolysis can produce a sulfonic acid.
Scientific Research Applications
2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride involves its ability to react with nucleophiles and other reactive species. The sulfonyl chloride group is particularly reactive, allowing the compound to modify proteins and other biomolecules. This reactivity is exploited in various applications, including enzyme inhibition and chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(Acetylamino)-6-cyanopyridine-4-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
2-(Acetylamino)-6-cyanopyridine-4-sulfonic acid: Formed by hydrolysis of the sulfonyl chloride group.
2-(Acetylamino)-6-cyanopyridine-4-sulfonyl fluoride: Contains a sulfonyl fluoride group instead of sulfonyl chloride.
Uniqueness
2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride is unique due to its high reactivity and versatility in chemical reactions
Properties
Molecular Formula |
C8H6ClN3O3S |
|---|---|
Molecular Weight |
259.67 g/mol |
IUPAC Name |
2-acetamido-6-cyanopyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClN3O3S/c1-5(13)11-8-3-7(16(9,14)15)2-6(4-10)12-8/h2-3H,1H3,(H,11,12,13) |
InChI Key |
CSGBLPCCGHGDPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=N1)C#N)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-2-(5-methoxy-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B14847770.png)




![2-(3-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14847793.png)






